An In-depth Technical Guide to 4-Isopropoxy-2-methylphenylboronic Acid: A Key Building Block in Modern Synthesis
An In-depth Technical Guide to 4-Isopropoxy-2-methylphenylboronic Acid: A Key Building Block in Modern Synthesis
Introduction: Strategic Importance in Synthesis
4-Isopropoxy-2-methylphenylboronic acid is a versatile organoboron compound that has emerged as a valuable building block for research scientists and drug development professionals. Its unique substitution pattern—featuring an electron-donating isopropoxy group at the para-position and a sterically influential methyl group at the ortho-position relative to the boronic acid moiety—imparts specific reactivity and structural characteristics that are highly sought after in the construction of complex organic molecules.
This guide provides an in-depth analysis of the chemical properties, synthesis, and applications of 4-Isopropoxy-2-methylphenylboronic acid (CAS No. 871126-21-5), with a focus on its role in palladium-catalyzed cross-coupling reactions and its utility in medicinal chemistry. The insights herein are intended to equip researchers with the technical understanding necessary to effectively leverage this reagent in their synthetic endeavors.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. These properties dictate choices regarding reaction solvents, purification methods, and storage conditions.
Structural and General Data
The molecular structure of 4-Isopropoxy-2-methylphenylboronic acid is foundational to its chemical behavior. The ortho-methyl group can influence the dihedral angle of the phenyl ring relative to the boronic acid group, potentially affecting transmetalation rates in coupling reactions. The para-isopropoxy group, being electron-donating, increases the nucleophilicity of the aryl system.
| Property | Value | Reference(s) |
| CAS Number | 871126-21-5 | [1] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1] |
| Molecular Weight | 194.04 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
Physicochemical Properties
The physicochemical data are critical for practical laboratory use, from weighing and dissolution to predicting behavior in reaction and work-up conditions.
| Property | Value | Reference(s) |
| Melting Point | 112-116 °C | [2] |
| Boiling Point | 343.0 ± 52.0 °C (Predicted) | |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 161.3 °C | [2] |
| pKa | 8.86 ± 0.58 (Predicted) |
Computed Molecular Descriptors
Computational descriptors provide insight into the molecule's behavior in biological and chemical systems, aiding in rational drug design and reaction optimization. These values align with Lipinski's Rule of 5 criteria, suggesting favorable oral bioavailability characteristics for derivatives.
| Descriptor | Value | Reference(s) |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 3 | [3] |
| Topological Polar Surface Area | 49.7 Ų | [3] |
| Complexity | 173 | [3] |
Synthesis and Characterization
The reliable synthesis of 4-Isopropoxy-2-methylphenylboronic acid is crucial for its availability as a building block. The most common and logical synthetic route proceeds via a lithium-halogen exchange or Grignard formation from a brominated precursor, followed by electrophilic trapping with a borate ester.
Proposed Synthesis Workflow
The synthesis begins with the commercially available precursor, 1-bromo-4-isopropoxy-2-methylbenzene. This precursor is subjected to a lithium-halogen exchange at low temperature, followed by quenching with a trialkyl borate to form the boronate ester, which is then hydrolyzed to the desired boronic acid.
Caption: Proposed synthesis workflow for 4-Isopropoxy-2-methylphenylboronic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for the synthesis of arylboronic acids via lithiation-borylation and should be considered a representative example.[4]
Materials:
-
1-Bromo-4-isopropoxy-2-methylbenzene (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equiv) in hexanes
-
Triisopropyl borate (B(O-iPr)₃, 1.2 equiv)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-bromo-4-isopropoxy-2-methylbenzene to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality Note: The low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate dropwise. The reaction is often exothermic; careful addition is necessary. Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight. Causality Note: Triisopropyl borate is used as the boron electrophile. Its bulky isopropoxy groups help to prevent the formation of over-borylated species.
-
Hydrolysis & Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours until two clear layers are observed. Causality Note: Acidic hydrolysis converts the initially formed boronate ester to the free boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography to yield the final product.
Characterization and Spectroscopic Data
While specific, publicly available spectra for this exact compound are scarce, the expected NMR signals can be predicted based on its structure. Researchers should always confirm identity and purity using standard analytical techniques.
-
¹H NMR: Expected signals would include a doublet for the six isopropyl methyl protons, a septet for the isopropyl CH proton, a singlet for the aryl methyl group, and distinct signals for the three aromatic protons. The two hydroxyl protons of the boronic acid group would likely appear as a broad singlet.
-
¹³C NMR: Signals for the isopropyl carbons, the aryl methyl carbon, and the six unique aromatic carbons are expected. The carbon atom directly attached to the boron (C-B bond) is often difficult to observe or appears as a very broad, low-intensity signal due to quadrupolar relaxation.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass corresponding to the molecular formula C₁₀H₁₅BO₃.
Reactivity and Applications in Synthesis
The primary application of 4-Isopropoxy-2-methylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5][6]
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction couples the aryl group from the boronic acid with an organic halide or triflate. The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and high yields.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki Coupling
The following is a generalized protocol adaptable for coupling 4-Isopropoxy-2-methylphenylboronic acid with various aryl halides. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[3]
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 equiv)
-
4-Isopropoxy-2-methylphenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water)
Procedure:
-
Setup: To a reaction vessel, add the aryl halide, 4-Isopropoxy-2-methylphenylboronic acid, and the base.
-
Degassing: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality Note: Removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography on silica gel.
Application in Medicinal Chemistry: Kinase Inhibitors
This specific boronic acid has been identified as a key intermediate in the synthesis of novel kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology.[7] While the exact structure of the final drug candidate is proprietary, the patent literature indicates its use in constructing complex heterocyclic systems designed to target the ATP-binding site of kinases like c-Met.
The 4-isopropoxy-2-methylphenyl moiety often serves as a crucial hydrophobic fragment that occupies a specific pocket within the enzyme's active site. The isopropoxy group can enhance metabolic stability and improve pharmacokinetic properties, while the ortho-methyl group can enforce a specific conformation required for potent binding. Its inclusion in patents for imidazotriazine and imidazopyrimidine-based kinase inhibitors underscores its value in modern drug discovery programs.[7]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the quality and ensure the safety of this reagent.
-
Safety: 4-Isopropoxy-2-methylphenylboronic acid is classified as an irritant.[3] Avoid contact with skin, eyes, and mucous membranes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides) and are sensitive to oxidation. It is recommended to store the compound under an inert gas (Nitrogen or Argon) in a tightly sealed container. For long-term stability, refrigeration at 2-8°C is advised.
Conclusion
4-Isopropoxy-2-methylphenylboronic acid is a strategically important building block in organic and medicinal chemistry. Its well-defined structure provides a unique combination of electronic and steric properties that are advantageous for constructing biaryl linkages via the Suzuki-Miyaura coupling. Its documented use in the synthesis of kinase inhibitors highlights its relevance to the pharmaceutical industry. By understanding its chemical properties, synthesis, and reactivity, researchers can effectively utilize this reagent to accelerate the discovery and development of novel chemical entities.
References
-
Kuujia.com. (n.d.). 871126-21-5(4-Isopropoxy-2-methylphenylboronic acid). Retrieved from [Link]
- Ho, D. M., & Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
-
Alchem.Pharmtech. (n.d.). CAS 871126-21-5 | (4-Isopropoxy-2-methylphenyl)boronic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Fodosine. Retrieved from [Link]
- O'Donovan, M. R., et al. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(9), 1144-1155.
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PubChem. (n.d.). 2-Isopropoxyphenylboronic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-isopropoxy-butane. Retrieved from [Link]
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- Zhuo, J., et al. (2010). Imidazotriazines and imidazopyrimidines as kinase inhibitors. U.S. Patent No. 7,767,675 B2. Washington, DC: U.S.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
- Li, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2131-2153.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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- 1. 871126-21-5(4-Isopropoxy-2-methylphenylboronic acid) | Kuujia.com [kuujia.com]
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- 4. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

